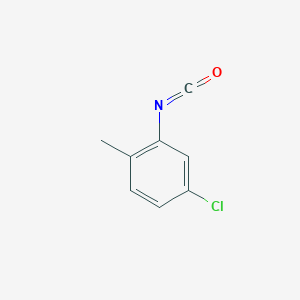

5-Chloro-2-methylphenyl isocyanate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

In this method, 5-chloro-2-methylaniline is treated with phosgene (COCl₂) to produce the isocyanate compound . The reaction proceeds via the formation of a carbamoyl chloride intermediate: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ]

Industrial Production Methods

Industrial production of isocyanates, including 5-chloro-2-methylphenyl isocyanate, requires stringent safety measures due to the hazardous nature of phosgene. Alternative methods, such as using oxalyl chloride as a safer phosgene substitute, have been explored .

化学反応の分析

Types of Reactions

5-Chloro-2-methylphenyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with alcohols to form urethanes (carbamates).

Aminolysis: Reacts with primary and secondary amines to form substituted ureas.

Common Reagents and Conditions

Alcohols: React with isocyanates in the presence of tertiary amines or metal salts (e.g., tin, iron, mercury) to form urethanes.

Amines: React with isocyanates to form ureas under mild conditions.

Major Products

Urethanes: Formed from the reaction with alcohols.

Substituted Ureas: Formed from the reaction with amines.

科学的研究の応用

Chemical Synthesis

5-Chloro-2-methylphenyl isocyanate serves as a crucial intermediate in the synthesis of various functionalized molecules. Its isocyanate group (-NCO) readily reacts with nucleophiles, enabling the formation of diverse chemical bonds.

Key Reactions and Syntheses

- Synthesis of Thioureas : A significant application involves the preparation of thioureas. For instance, Doddamani et al. successfully synthesized N-(5-chloro-2-methylphenyl)-N′-(1-methylethyl)-thiourea using this compound as a key reactant.

- Cyclodextrin Derivatives : The compound has also been used to create carbamoylated cyclodextrins, which are employed as chiral stationary phases in high-performance liquid chromatography (HPLC). This application enhances enantioselectivity in chromatographic separations .

Biological Interactions

Research has indicated that this compound can form adducts with biological molecules, potentially affecting their function. Studies have demonstrated that exposure to this compound can lead to respiratory irritation and sensitization reactions in laboratory animals, underscoring its hazardous nature .

Toxicological Insights

The compound exhibits irritant properties and poses risks for skin and respiratory exposure. Its classification includes acute toxicity and skin corrosion potential, necessitating careful handling in laboratory settings .

Case Study: Synthesis of Functionalized Ureas

In a study published by Sigma-Aldrich, the synthesis of N-(5-chloro-2-methylphenyl)-N′-(1-methylethyl)-urea was documented, showcasing the compound's utility in generating complex urea derivatives that have potential applications in medicinal chemistry .

Case Study: Chiral Separations

Research conducted on cyclodextrin chiral stationary phases demonstrated that incorporating this compound significantly improved enantioselectivity for various racemates during HPLC analysis, indicating its effectiveness in analytical chemistry applications .

作用機序

The mechanism of action of 5-chloro-2-methylphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, allowing it to react readily with nucleophilic species such as alcohols and amines. This reactivity is utilized in the formation of urethanes and ureas, which are important in various chemical and industrial processes .

類似化合物との比較

Similar Compounds

- 3-Chloro-4-methylphenyl isocyanate

- 2,6-Dimethylphenyl isocyanate

- Phenyl isocyanate

- Cyclohexyl isocyanate

Uniqueness

5-Chloro-2-methylphenyl isocyanate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the properties of the resulting products. The presence of both a chlorine atom and a methyl group on the phenyl ring can affect the electronic distribution and steric factors, making it distinct from other isocyanates .

生物活性

5-Chloro-2-methylphenyl isocyanate (CAS Number: 40411-27-6) is an organic compound that possesses significant biological activity, particularly in the fields of medicinal chemistry and toxicology. This article synthesizes current research findings, highlighting its mechanisms of action, potential therapeutic applications, and associated risks.

This compound is characterized by its colorless to yellowish liquid form and is primarily used as an intermediate in the synthesis of various chemical compounds, including thioureas and urethanes. Its structure features an isocyanate functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, making it a valuable building block in organic synthesis .

1. Cytotoxicity and Antiproliferative Effects

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown enhanced anti-proliferative activities in HCT-15 and HCC1937 cell lines when specific substituents are introduced at strategic positions on the aromatic ring .

2. Interaction with Biological Targets

The biological activity of isocyanates, including this compound, often involves interaction with proteins through covalent modification. This reactivity can lead to alterations in protein function and signaling pathways. Notably, isocyanates can modify cysteine residues in proteins, impacting cellular processes such as apoptosis and inflammation .

Case Study 1: Toxicological Profile

A comprehensive toxicological assessment revealed that exposure to this compound can lead to respiratory irritation and skin sensitization. Chronic exposure has been associated with asthma-like symptoms and potential long-term pulmonary effects . Occupational exposure limits have been established to mitigate these risks.

Case Study 2: Synthesis of Therapeutic Agents

In a recent study, the synthesis of N-(5-chloro-2-methylphenyl)-N′-(1-methylethyl)-thiourea demonstrated promising biological activity against specific cancer cell lines. The compound exhibited significant inhibitory effects on cell growth, suggesting potential therapeutic applications in oncology .

Research Findings Summary

| Study | Findings | Implications |

|---|---|---|

| In vitro antiproliferative activity | Enhanced activity observed in modified compounds | Potential for developing new anticancer agents |

| Toxicological assessments | Respiratory irritation and sensitization reported | Need for strict handling protocols in occupational settings |

| Synthesis studies | Effective synthesis of biologically active thioureas | Opens avenues for drug development |

特性

IUPAC Name |

4-chloro-2-isocyanato-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMUTFNBAICJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377805 | |

| Record name | 5-Chloro-2-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40411-27-6 | |

| Record name | 5-Chloro-2-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural information about 5-Chloro-2-methylphenyl isocyanate can be obtained from the research?

A1: The research primarily focuses on characterizing this compound and its isomers using vibrational spectroscopy. [] The study utilizes infrared and Raman spectroscopy to identify characteristic vibrational frequencies associated with specific molecular motions within the compound. While the paper doesn't explicitly provide the molecular formula and weight, these can be deduced from the compound's name.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。